molecular formula C11H13ClN2O3 B8417797 N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide

N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide

Cat. No. B8417797
M. Wt: 256.68 g/mol
InChI Key: UUAHXVBXFQIIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

UUAHXVBXFQIIIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-5-chloroaniline (Tokyo Kasei Kogyo Co., Ltd., 3 g, 17.4 mmol), pivaloyl chloride (2.1 mL, 17.4 mmol) and N,N-diisopropylethylamine (3.1 mL, 17.4 mmol) in dichloromethane (80 mL) was stirred at room temperature for 20 h. 4-Dimethylaminopyridine (531 mg, 4.4 mmol) was added and the stirring was continued for 3 days. The mixture was poured into water (30 mL) and the mixture was extracted with dichloromethane (30 mL). After removal of solvent, the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:20 as eluent) to afford the title compound (1.54 g, 34%) as a pale yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
531 mg
Type
catalyst
Reaction Step Three
Yield
34%

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